Sulfobutylether--Cyclodextrin

Description

Historical Context and Evolution of Cyclodextrin (B1172386) Derivatives in Research

The history of cyclodextrins dates back to 1891 when they were first described by A. Villiers as "cellulosine". uni-wuppertal.dezh-cyclodextrins.com However, it was F. Schardinger who later identified the three main types of naturally occurring cyclodextrins: α-, β-, and γ-cyclodextrin. wikipedia.org For several decades, research focused on understanding the fundamental properties of these natural cyclodextrins. uni-wuppertal.de A significant milestone was the discovery of their cyclic structure, which paved the way for more systematic studies of their ability to form inclusion complexes with other molecules. uni-wuppertal.dezh-cyclodextrins.com

The industrial production of cyclodextrins began in the late 1960s, which marked a new era in cyclodextrin research. uni-wuppertal.de This made them more accessible for a wider range of applications. However, the limitations of natural cyclodextrins, such as the relatively poor water solubility of β-cyclodextrin, prompted researchers to explore chemical modifications. nih.govscispace.com The 1970s and 1980s saw the development of various cyclodextrin derivatives, with the goal of enhancing their properties for specific applications. zh-cyclodextrins.com This led to the synthesis of derivatives like hydroxypropyl-β-cyclodextrin and randomly methylated-β-cyclodextrin. mdpi.com The development of sulfobutylether-β-cyclodextrin was a significant advancement, offering a highly water-soluble and safe alternative for various applications. nih.govmdpi.com

Rationale for Sulfobutylether-β-Cyclodextrin Development and Research Significance

The primary motivation for the development of Sulfobutylether-β-cyclodextrin (SBE-β-CD) was to overcome the limitations of natural β-cyclodextrin, particularly its low aqueous solubility and potential for toxicity. nih.govscispace.com Native β-cyclodextrin has a water solubility of about 1.85%, which can be a significant drawback in the formulation of aqueous solutions. nih.gov Furthermore, concerns about its potential to cause renal toxicity after parenteral administration limited its use in certain applications. nih.govscispace.com

SBE-β-CD was designed to address these issues. The introduction of sulfobutyl ether groups significantly enhances its water solubility to over 50 times that of β-cyclodextrin and reduces its toxicity profile. mdpi.comresearchgate.net This improved safety and solubility profile has made SBE-β-CD a highly valuable excipient in the pharmaceutical industry. mdpi.compharmaexcipients.com Its ability to form stable inclusion complexes with a wide range of poorly soluble drugs has been instrumental in the development of numerous commercial drug products. nih.govpharmaexcipients.com The research significance of SBE-β-CD lies in its ability to enable the formulation of otherwise difficult-to-formulate drugs, thereby improving their therapeutic potential. researchgate.netbenthamdirect.com

Overview of Cyclodextrin Structure and Derivatization Principles

Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units linked by α-1,4 glycosidic bonds. wikipedia.org The most common natural cyclodextrins are α-, β-, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively. wikipedia.org This arrangement forms a truncated cone or torus-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. wikipedia.orgscispace.com The interior cavity is capable of encapsulating other "guest" molecules of appropriate size and shape, forming what are known as inclusion complexes. uoc.gr

The derivatization of cyclodextrins involves the chemical modification of the hydroxyl groups located on the outer surface of the molecule. uoc.gr There are primary hydroxyl groups at the C-6 position and secondary hydroxyl groups at the C-2 and C-3 positions of each glucose unit. frontiersin.org These hydroxyl groups can undergo various chemical reactions, such as etherification and esterification, to introduce new functional groups. uoc.gr

The synthesis of Sulfobutylether-β-cyclodextrin typically involves the reaction of β-cyclodextrin with 1,4-butane sultone in an alkaline solution. researchgate.netgoogle.com This reaction results in the substitution of some of the hydroxyl groups with sulfobutyl ether chains. The degree of substitution, which is the average number of sulfobutyl ether groups per cyclodextrin molecule, can be controlled by adjusting the reaction conditions. researchgate.net A specific SBE-β-CD with an average degree of substitution of about 6.5 is commercially known as Captisol®. nih.govpharmaexcipients.com This derivatization process not only increases water solubility but also enhances the ability of the cyclodextrin to form stable inclusion complexes. researchgate.net

Data Tables

Table 1: Common Cyclodextrin Types

| Cyclodextrin Type | Number of Glucose Units |

| α-Cyclodextrin | 6 |

| β-Cyclodextrin | 7 |

| γ-Cyclodextrin | 8 |

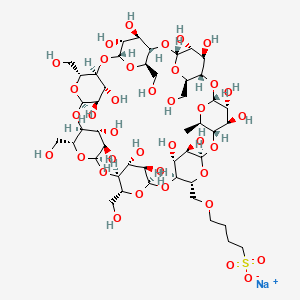

Structure

2D Structure

Properties

Molecular Formula |

C46H77NaO37S |

|---|---|

Molecular Weight |

1277.1 g/mol |

IUPAC Name |

sodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate |

InChI |

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-;/m1./s1 |

InChI Key |

VPQMUOFXELQOMM-JAFIQQQWSA-M |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+] |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Sulfobutylether β Cyclodextrin

Synthesis Routes for Sulfobutylether-β-Cyclodextrin Production

The primary and most widely adopted method for the synthesis of Sulfobutylether-β-cyclodextrin involves the alkylation of native β-cyclodextrin with a sulfonating agent under alkaline conditions. smolecule.com The most common process utilizes 1,4-butane sultone as the alkylating agent and an aqueous solution of a base, such as sodium hydroxide (B78521), to facilitate the reaction. mdpi.comresearchgate.netijpsonline.com

The fundamental reaction proceeds as a nucleophilic substitution, where the hydroxyl groups on the glucose units of the β-cyclodextrin molecule act as nucleophiles, attacking the electrophilic carbon of the 1,4-butane sultone and opening the sultone ring. researchgate.netresearchgate.net This results in the formation of sulfobutyl ether linkages on the cyclodextrin (B1172386) structure. smolecule.com The reaction is typically carried out at an elevated temperature, often between 65-75°C, to increase the reaction rate. google.com

Several variations and optimizations of this core synthesis route have been developed to improve yield, purity, and control over the final product. One patented method involves dissolving β-cyclodextrin in an aqueous sodium hydroxide solution, followed by the dropwise addition of 1,4-butane sultone. researchgate.netijpsonline.com The pH of the reaction is a critical parameter and is carefully controlled, often maintained in a range of 8.0 to 11.0, by the stepwise or continuous addition of the base as the reaction progresses. google.comgoogle.com Some methods also introduce organic solvents, such as tetrahydrofuran (B95107) or 1,4-dioxane, into the alkaline aqueous solution to increase the solubility of the 1,4-butane sultone, thereby improving the synthesis yield. researchgate.netresearchgate.net

Upon completion of the reaction, the crude product is a mixture containing SBE-β-CD with varying degrees of substitution, unreacted β-cyclodextrin, and by-products. cyclolab.hu Purification is a crucial subsequent step to isolate the desired pharmaceutical-grade SBE-β-CD. Common purification techniques include:

Nanofiltration: This method is used to remove salts and other low molecular weight impurities from the reaction mixture. ijpsonline.com

Dialysis: The product solution can be subjected to dialysis to remove impurities and obtain a purified product. researchgate.net

Lyophilization (Freeze-drying): After purification, the aqueous solution of SBE-β-CD is often lyophilized to obtain a stable, amorphous powder product. researchgate.netgoogle.com

Chromatography: Techniques like ion-exchange chromatography can be employed for more refined separation and characterization of the SBE-β-CD mixture. smolecule.com

Control of Degree of Substitution and Isomeric Purity in Sulfobutylether-β-Cyclodextrin Synthesis

The degree of substitution (DS) is a critical quality attribute of SBE-β-CD, defined as the average number of sulfobutyl ether groups per β-cyclodextrin molecule. zh-cyclodextrins.com This parameter significantly influences the physicochemical properties and functional performance of the final product. ijpsonline.com Precise control over the DS is a key objective in the synthesis process. Several factors are manipulated to achieve the desired DS:

| Parameter | Effect on Degree of Substitution (DS) | Rationale |

| Reactant Molar Ratio | Increasing the molar ratio of 1,4-butane sultone to β-cyclodextrin generally leads to a higher DS. zh-cyclodextrins.com | A higher concentration of the alkylating agent increases the probability of substitution reactions occurring at the available hydroxyl groups of the cyclodextrin. zh-cyclodextrins.com |

| Reaction Temperature | Higher temperatures typically accelerate the reaction rate, which can result in a higher DS within a given timeframe. zh-cyclodextrins.com | Increased kinetic energy enhances the frequency and energy of molecular collisions, promoting the substitution reaction. |

| Reaction Time | Longer reaction times allow for more extensive substitution, thus increasing the DS. zh-cyclodextrins.com | Providing more time for the reactants to interact allows the reaction to proceed further towards completion. |

| pH Control | Maintaining an alkaline pH (typically 8.8-9.7) is crucial for the deprotonation of the cyclodextrin's hydroxyl groups, which is necessary for the nucleophilic attack. Consistent pH control helps achieve a reproducible DS. google.comzh-cyclodextrins.com | The negatively charged alkoxide ions formed under basic conditions are much stronger nucleophiles than the neutral hydroxyl groups, facilitating the reaction with 1,4-butane sultone. |

The substitution can occur at any of the hydroxyl groups at the 2, 3, and 6 positions of each glucose unit, leading to a complex mixture of positional isomers and regioisomers for any given DS greater than one. mdpi.comnih.govrsc.org The distribution of these isomers is termed isomeric purity. While achieving a single isomer is synthetically challenging for randomly substituted SBE-β-CD, methods exist to characterize and control the distribution. nih.gov

Analytical techniques are indispensable for characterizing the DS and isomeric distribution:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the average DS by comparing the integral areas of signals from the anomeric protons of the glucose units to those of the protons on the sulfobutyl side chains. cyclolab.humdpi.compharmaexcipients.com Advanced 2D NMR techniques can provide more detailed structural information about the substitution pattern. smolecule.com

Capillary Electrophoresis (CE): CE is widely used to separate the components of the SBE-β-CD mixture based on their charge and size, providing a distribution profile of the different substituted species. cyclolab.humdpi.com This allows for the visualization of the complexity of the mixture.

High-Performance Liquid Chromatography (HPLC): Anion-exchange chromatography, often coupled with an evaporative light scattering detector (ELSD), can separate SBE-β-CD components and provide a "fingerprint" of the mixture's complexity. researchgate.netcyclolab.hu This method is effective for separating not only the different DS components but also positional isomers. smolecule.com

Mass Spectrometry (MS): MS analysis helps to identify the various isomeric forms present in derivatives with different degrees of substitution. smolecule.com

Through careful control of synthesis parameters and the use of sophisticated analytical methods, it is possible to produce SBE-β-CD with a specific and reproducible average DS and a consistent distribution of isomers, which is critical for its application in regulated products. mdpi.comgoogle.com

Impact of Derivatization on Macrocyclic Structure and Functional Performance

The chemical derivatization of native β-cyclodextrin by introducing sulfobutyl ether groups profoundly alters its macrocyclic structure and, consequently, its functional performance. These changes are central to the advantages SBE-β-CD offers over its parent molecule.

The introduction of the bulky sulfobutyl ether substituents has several structural implications. Molecular modeling studies suggest that the sulfobutyl groups are flexible and tend to point away from the cavity opening, which can extend the hydrophobic cavity. frontiersin.org This modification can influence the conformation of the cyclodextrin ring, making it more flexible compared to the more rigid structure of native β-cyclodextrin. frontiersin.org The presence of these substituents at the portals of the cavity can also introduce steric hindrance, which may affect the entry and orientation of guest molecules. cyclolab.hu

These structural modifications lead to significant changes in functional performance:

| Functional Property | Impact of Sulfobutylation | Underlying Mechanism |

| Aqueous Solubility | Dramatically increased. SBE-β-CD has a water solubility of over 500 mg/mL, compared to about 18.5 mg/mL for native β-CD at room temperature. nih.govrsc.org | The ionic sulfonate groups at the end of the ether chains are highly hydrophilic, disrupting the intramolecular hydrogen bonding network that limits the solubility of native β-cyclodextrin and promoting strong interactions with water molecules. ijpsonline.comnih.gov |

| Inclusion Complexation | The ability to form inclusion complexes is altered. The stability constant (Kc) of complexes can increase or decrease depending on the guest molecule and the DS. cyclolab.hursc.org For example, sulfobutylation significantly enhances the affinity for mitragynine. mdpi.compharmaexcipients.com | The increased cavity size, flexibility, and potential for electrostatic interactions with the negatively charged sulfonate groups can lead to stronger binding for some guests. mdpi.comcyclolab.hu Conversely, steric hindrance from the substituents can weaken binding for other guests. cyclolab.hu |

| Stability of Guest Molecules | Enhanced stability of encapsulated guest molecules against degradation (e.g., hydrolysis, photolysis). ijpsonline.comfrontiersin.org | By encapsulating a labile drug within its cavity, SBE-β-CD provides a protective microenvironment, shielding the drug from degradative factors in the surrounding medium. ijpsonline.comfrontiersin.org |

| Biocompatibility | Reduced toxicity, particularly nephrotoxicity, compared to native β-cyclodextrin. rsc.org | The hydrophilic sulfobutyl ether groups reduce the tendency of the cyclodextrin to interact with and extract lipids from cell membranes, which is a primary mechanism of β-cyclodextrin toxicity. ijpsonline.com |

The degree of substitution (DS) is a key determinant of these functional properties. A higher DS generally leads to greater aqueous solubility. mdpi.com However, the relationship between DS and the stability of inclusion complexes is not always linear. For some guest molecules, a higher DS leads to stronger binding due to increased electrostatic interactions, while for others, steric hindrance from a large number of substituents may decrease binding affinity. cyclolab.hunih.gov Studies have shown that for some compounds, the complexation is more entropy-favored as the number of sulfobutyl ether groups increases. ijpsonline.comcyclolab.hu Therefore, the optimal DS is often specific to the intended application and the guest molecule .

Advanced Analytical Characterization of Sulfobutylether β Cyclodextrin and Its Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and interactive properties of SBE-β-CD. These techniques probe the molecular environment and provide detailed information on structural changes, functional groups, and binding phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of SBE-β-CD and its inclusion complexes in solution. mdpi.comicmpp.ro One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is employed to confirm the primary structure of SBE-β-CD. The spectra reveal characteristic signals for the glucopyranose units and the sulfobutyl ether substituents. lew.ro

Upon formation of an inclusion complex, changes in the chemical shifts of both the host (SBE-β-CD) and guest protons are observed. nih.govresearchgate.net Protons located within the cyclodextrin (B1172386) cavity (typically H-3 and H-5) often exhibit significant chemical shift changes, providing evidence of guest inclusion. nih.gov The magnitude and direction of these shifts can offer insights into the geometry of the complex. nih.gov

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in defining the spatial proximity between the host and guest molecules. mdpi.comtandfonline.com These experiments detect through-space interactions (cross-peaks) between the protons of the guest molecule and the inner cavity protons of the SBE-β-CD, confirming the formation of an inclusion complex and providing details on the orientation of the guest within the cavity. mdpi.comresearchgate.netsci-hub.se For instance, ROESY spectra can show correlations between the aromatic protons of a guest and the inner cavity protons (H-3 and H-5) of SBE-β-CD, indicating the insertion of the aromatic moiety into the cyclodextrin cavity. researchgate.netcyclodextrinnews.com

NMR titration studies are also conducted to determine the stoichiometry and stability constants of the complexes. mdpi.compharmaexcipients.comnih.gov By monitoring the chemical shift changes of specific protons as a function of the host or guest concentration, binding isotherms can be constructed to calculate these crucial parameters. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) upon Complexation with SBE-β-CD

| Guest Molecule | Guest Proton | Δδ (ppm) | Reference |

| Rutin | H-2', H-5', H-6' (B ring) | Significant changes | nih.gov |

| Mitragynine | Aromatic protons | Significant changes | mdpi.com |

| Carbamazepine (B1668303) | Hₐ and Hₑ (vinyl protons) | Prominent changes | nih.gov |

This table is for illustrative purposes; specific Δδ values depend on the guest molecule and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Complex Formation

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in SBE-β-CD and for detecting the formation of inclusion complexes in the solid state. mdpi.comnih.gov The FT-IR spectrum of SBE-β-CD displays characteristic absorption bands corresponding to its structural components. mdpi.comresearchgate.net

Key vibrational bands for SBE-β-CD include:

A broad band in the 3700–3050 cm⁻¹ range due to O-H stretching vibrations. mdpi.comcnr.it

Asymmetric and symmetric stretching vibrations of C-H bonds in methylene (B1212753) groups around 2932 cm⁻¹ and 2885 cm⁻¹, respectively. mdpi.com

H-O-H bending of associated water molecules around 1644 cm⁻¹. mdpi.com

C-O-C stretching vibrations. nih.gov

O=S=O stretching, confirming the presence of sulfobutylether groups. cnr.it

When an inclusion complex is formed, the FT-IR spectrum of the complex often shows noticeable changes compared to the spectra of the individual components or their physical mixture. nih.govfrontiersin.org These changes can manifest as the shifting, broadening, reduction in intensity, or even disappearance of characteristic bands of the guest molecule. nih.govmdpi.com Such alterations suggest that the guest molecule is encapsulated, or at least partially shielded, within the SBE-β-CD cavity, leading to a modified vibrational environment. nih.govfrontiersin.org For example, the disappearance or masking of guest molecule peaks in the spectrum of the complex indicates successful inclusion. frontiersin.orgnih.gov

Table 2: Typical FT-IR Bands of SBE-β-CD

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching | researchgate.net |

| ~2930 | C-H stretching | researchgate.net |

| ~1645 | H-O-H bending (water) | researchgate.net |

| ~1150-1030 | C-O and C-C stretching | mdpi.com |

| ~1040 | C-O stretching | researchgate.net |

| ~1028 | O=S=O stretching | cnr.it |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Affinity Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method to study the formation of inclusion complexes and to determine their binding affinity and stoichiometry. nih.gov This technique is particularly useful when the guest molecule possesses a chromophore that absorbs in the UV-Vis range.

The formation of an inclusion complex can lead to changes in the absorption spectrum of the guest molecule. These changes, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity, are indicative of the transfer of the guest from the bulk solvent into the different microenvironment of the cyclodextrin cavity. frontiersin.org

By systematically varying the concentration of SBE-β-CD while keeping the guest concentration constant, a series of UV-Vis spectra can be recorded. The resulting data can be analyzed using the Benesi-Hildebrand equation, which is a mathematical model used to determine the stoichiometry (often 1:1) and the association constant (Kₐ) of the complex. tandfonline.comwikipedia.org A plot derived from this equation should yield a straight line, from which Kₐ can be calculated. tandfonline.comrsc.org

Another approach is the continuous variation method, or Job's plot, which helps to determine the stoichiometry of the complex. tandfonline.com In this method, the total molar concentration of the host and guest is kept constant while their molar ratio is varied. The stoichiometric ratio is identified at the point of maximum absorbance change. tandfonline.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Recognition and Conformation

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are highly sensitive to the chiral environment and conformational changes of molecules. CD spectroscopy is an excellent tool for investigating the inclusion of chiral guest molecules into the chiral cavity of SBE-β-CD. researchgate.netpharmaexcipients.com

When an achiral guest molecule is included within the chiral SBE-β-CD cavity, an induced circular dichroism (ICD) signal may be observed for the electronic transitions of the guest. cyclodextrinnews.com The appearance of an ICD signal is strong evidence of complex formation and indicates that the guest is held in a fixed, asymmetric conformation within the host.

For chiral guest molecules, complexation with SBE-β-CD can lead to significant changes in their original CD spectra. These alterations can be used to monitor the binding process and to gain information about the geometry of the inclusion complex. cyclodextrinnews.compharmaexcipients.com CD titration experiments, where the CD signal is monitored as a function of SBE-β-CD concentration, can be used to determine the binding constants of the complex, providing results that can be compared with those from other techniques like NMR. mdpi.comcyclodextrinnews.com

Chemiluminescence Spectroscopy for Host-Guest Interaction Dynamics

Chemiluminescence (CL) spectroscopy offers a highly sensitive method for studying the dynamics of host-guest interactions. nih.gov This technique is based on the emission of light from a chemical reaction. The inclusion of a chemiluminescent probe, such as luminol, into the SBE-β-CD cavity can significantly enhance the CL intensity. researchgate.netresearchgate.net This enhancement is attributed to the hydrophobic microenvironment of the cyclodextrin cavity, which can increase the quantum yield of the chemiluminescent reaction. acs.org

The interaction between a guest molecule and the SBE-β-CD can be studied by observing the quenching of the enhanced CL signal. nih.gov When a guest molecule competes with the chemiluminescent probe for the SBE-β-CD cavity, it displaces the probe, leading to a decrease in the CL intensity. This quenching effect can be used to determine the binding constant of the guest-SBE-β-CD complex. nih.gov Flow injection analysis coupled with CL detection provides a rapid and efficient means to study these interactions and has been applied to quantify the binding of various compounds to SBE-β-CD. nih.govresearchgate.net

Diffraction and Scattering Methods

Diffraction and scattering techniques provide crucial information about the solid-state structure and solution behavior of SBE-β-CD and its complexes.

Powder X-ray Diffraction (PXRD) is a key technique for characterizing the solid-state nature of SBE-β-CD and its inclusion complexes. pharmaexcipients.comrsc.orgfrontiersin.org The PXRD pattern of pure SBE-β-CD typically shows a broad halo, indicating its amorphous nature. mdpi.comfrontiersin.org In contrast, many crystalline guest molecules exhibit sharp, characteristic diffraction peaks. frontiersin.orgrsc.org

Upon the formation of an inclusion complex via methods like freeze-drying or co-lyophilization, the resulting product is often amorphous. bohrium.com The PXRD pattern of the complex will consequently show the disappearance or significant reduction in the intensity of the sharp peaks corresponding to the crystalline guest. frontiersin.orgrsc.org This change from a crystalline to an amorphous state is a strong indicator of the formation of a true inclusion complex, where the guest molecules are molecularly dispersed within the amorphous SBE-β-CD matrix. pharmaexcipients.comfrontiersin.org

X-ray Diffraction (XRD) for Solid-State Structure and Amorphization Studies

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state properties of materials. In the context of SBECD, it is crucial for confirming the formation of inclusion complexes and studying the physical state of the drug within the cyclodextrin matrix.

Pure, crystalline drugs exhibit sharp, characteristic peaks in their X-ray diffraction patterns. medcraveonline.comfrontiersin.org In contrast, SBECD is amorphous and its diffractogram shows a broad, diffuse halo without any sharp peaks. mdpi.commedcraveonline.comfrontiersin.org When a drug forms an inclusion complex with SBECD, the drug molecules are dispersed at a molecular level within the amorphous cyclodextrin. mdpi.com This results in the disappearance or significant reduction in the intensity of the characteristic crystalline peaks of the drug in the XRD pattern of the complex. medcraveonline.commdpi.com The resulting pattern for the complex is typically a diffuse halo, similar to that of pure SBECD, which confirms the amorphization of the drug and the formation of a new, amorphous solid phase. frontiersin.orgmdpi.com

For example, studies on the inclusion complex of Thymoquinone (TQ) with SBECD showed that while pure TQ has sharp diffraction peaks indicating its crystalline nature, the TQ-SBECD inclusion complex exhibited a diffuse X-ray pattern, confirming the amorphous state of the complex. mdpi.com Similarly, the XRD pattern of a raloxifene-SBECD complex lacked the sharp crystalline peaks of pure raloxifene, indicating the formation of an amorphous inclusion complex. medcraveonline.com

The table below summarizes the findings from various XRD studies on drug-SBECD complexes.

| Drug | Observation on Complexation | Reference |

| Thymoquinone | Disappearance of crystalline peaks of the drug, indicating amorphization. | mdpi.com |

| Raloxifene | Absence of drug's characteristic peaks in the complex, confirming amorphous state. | medcraveonline.com |

| Isoliquiritigenin (B1662430) | The diffraction pattern of the complex was similar to amorphous SBECD, lacking drug peaks. | frontiersin.org |

| Rutin | Crystalline peaks of the drug present in the physical mixture disappeared in the inclusion complex. | nih.gov |

| Glaucocalyxin A | The sharp endothermic peak of the pure drug disappeared in the thermogram of the complex. | tandfonline.com |

| Loratadine (B1675096) | Complexation converted crystalline loratadine into an amorphous form. | asiapharmaceutics.info |

This table illustrates how XRD is used to confirm the formation of amorphous inclusion complexes between various drugs and SBECD.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are indispensable for the detailed analysis of the complex mixtures that constitute SBECD and for assessing the purity of both the cyclodextrin and its drug formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of drug substances and analyzing complex mixtures. In the context of SBECD, reversed-phase HPLC (RP-HPLC) is frequently employed. However, the presence of SBECD can sometimes interfere with standard RP-HPLC methods. The accumulation of SBECD on the HPLC column can alter the retention behavior of the active pharmaceutical ingredient (API) and its impurities, leading to poor peak shape and inaccurate quantification. nih.govresearchgate.net In such cases, a sample pretreatment step, like anion-exchange solid-phase extraction, may be necessary to remove the SBECD before analysis. nih.gov

Despite these challenges, HPLC remains a valuable tool. It can be used to develop "fingerprints" of SBECD mixtures, which helps in characterizing the complexity of the mixture. researchgate.net Furthermore, using SBECD as a mobile phase modifier in RP-HPLC can introduce mixed-mode separation capabilities (cation exchange and inclusion complexation), which can be beneficial for resolving chiral compounds and improving the separation of impurities. researchgate.net

The United States Pharmacopeia (USP) describes a method using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the impurity analysis of β-cyclodextrin in SBECD sodium. antecscientific.com

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged molecules like SBECD. nih.gov CE can effectively separate the various isomers of SBECD based on their degree of substitution (DS), providing a detailed fingerprint of the component distribution in a given mixture. nih.gov The electropherogram typically shows a near-symmetrical distribution of peaks, each corresponding to a different number of sulfobutyl ether groups. nih.gov

A significant application of SBECD in CE is its use as a chiral selector for the separation of enantiomers. cyclolab.hunih.gov The negatively charged sulfobutyl ether groups of SBECD allow for enhanced enantiomeric separation, especially when the electrophoretic mobility of the selector is opposite to that of the analyte. cyclolab.hu This has been successfully applied to the chiral separation of various drugs, including chloroquine, pemoline, and rasagiline, as well as herbicides. cyclolab.hunih.govnih.gov

The table below provides examples of CE applications for SBECD analysis.

| Application | Key Findings | Reference |

| Chiral separation of rasagiline | Baseline separation of enantiomers was achieved using 30 mM SBECD. | nih.gov |

| Chiral separation of herbicides | SBECD was effective for the stereoselective resolution of various herbicides. | nih.gov |

| Characterization of SBECD mixtures | CE analysis resolved isomers based on the molar degree of SBE substitution. | nih.gov |

| Purity of R-chloroquine | A stereoselective CZE assay was developed using SBECD as the chiral selector. | mdpi.com |

This table highlights the utility of Capillary Electrophoresis in both characterizing the composition of SBECD and in performing chiral separations.

Anion-Exchange Chromatography (AEC) is another powerful technique for the analysis of SBECD mixtures. nih.gov Since the sulfobutyl ether groups are negatively charged, AEC can separate the components of an SBECD mixture based on their degree of substitution. nih.govnih.gov This provides a characteristic liquid chromatography "fingerprint" that reflects the complexity of the mixture and allows for the determination of the average degree of substitution. nih.gov

AEC methods have been developed using volatile eluents and evaporative light scattering detection (ELSD), which is suitable for non-UV-absorbing molecules like cyclodextrins. nih.gov The separation can be optimized by adjusting factors such as the type and concentration of the eluent, the addition of organic modifiers, and the nature of the stationary phase. nih.gov AEC can also be used at a semi-preparative scale to fractionate SBECD derivatives for further characterization. nih.gov

Mass Spectrometry for Molecular Weight and Substitution Pattern Analysis

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and the distribution of the degree of substitution (DS) of SBECD. researchgate.net Techniques like ion-spray mass spectrometry (IS-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used, typically in the negative ion mode. nih.gov

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov When coupled with anion-exchange chromatography, LC-MS can separate the SBECD mixture according to charge (i.e., the degree of substitution), and the subsequent MS analysis confirms the substitution pattern. nih.gov For quantitative analysis in biological matrices, a specific substituted species (e.g., the hexa-substituted species) can be selected for monitoring. nih.gov

The molecular weight of SBECD varies depending on the degree of substitution, typically ranging from around 2000 to 3000 daltons. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Complex Stability and Solid-State Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and solid-state behavior of SBECD and its inclusion complexes.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline drug, the DSC thermogram shows a sharp endothermic peak corresponding to its melting point. tandfonline.com SBECD, being amorphous, does not exhibit a sharp melting peak but may show a broad endotherm related to the loss of water. rsc.org Upon formation of an inclusion complex, the characteristic melting peak of the drug often disappears or shifts to a different temperature, which is a strong indication of complex formation and the amorphization of the drug. tandfonline.comasiapharmaceutics.info For example, in the DSC thermogram of a glaucocalyxin A-SBECD complex, the sharp endothermic peak of the pure drug at 225 °C was absent, confirming complete inclusion. tandfonline.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA curves for SBECD typically show an initial weight loss at temperatures below 150 °C, which is attributed to the evaporation of water. mdpi.comnih.gov The decomposition of anhydrous SBECD occurs at higher temperatures, generally starting around 240 °C. mdpi.com TGA can be used to compare the thermal stability of the pure components, their physical mixture, and the inclusion complex. The thermal degradation profile of the complex is usually different from that of the physical mixture, providing further evidence of complex formation. nih.gov

The table below summarizes typical thermal events observed for SBECD and its complexes.

| Technique | Sample | Observation | Reference |

| TGA | SBECD | Water loss below 150 °C, decomposition starts around 240 °C. | mdpi.comnih.gov |

| DSC | Crystalline Drug | Sharp endothermic peak at its melting point. | tandfonline.com |

| DSC | SBECD | Broad endotherm due to water loss, no sharp melting peak. | rsc.org |

| DSC | Drug-SBECD Complex | Disappearance or shift of the drug's melting peak. | tandfonline.comasiapharmaceutics.info |

| TGA | Drug-SBECD Complex | Altered degradation profile compared to physical mixture. | nih.gov |

This table outlines the characteristic thermal behaviors of SBECD and its drug complexes as determined by TGA and DSC.

Host Guest Complexation Mechanisms and Thermodynamics of Sulfobutylether β Cyclodextrin

Fundamental Principles of Inclusion Complex Formation

The formation of an inclusion complex between SBE-β-CD (the host) and a guest molecule is a dynamic, reversible process driven by the quest for a more energetically favorable state. The core principle lies in the unique structure of the SBE-β-CD molecule, which resembles a truncated cone. The exterior surface is highly hydrophilic due to the presence of hydroxyl groups and the negatively charged sulfobutyl ether chains. In contrast, the interior cavity, lined with glycosidic oxygen bridges and hydrogen atoms, is relatively non-polar or hydrophobic. emanresearch.orgsemanticscholar.orgnih.gov

Stoichiometry of Sulfobutylether-β-Cyclodextrin Inclusion Complexes

The stoichiometry of an inclusion complex refers to the molar ratio of the host (SBE-β-CD) to the guest molecule. For the vast majority of drug-SBE-β-CD complexes, the predominant stoichiometry is 1:1, meaning one molecule of SBE-β-CD encapsulates one guest molecule. nih.govekb.egtandfonline.comfrontiersin.orgmdpi.comresearchgate.netnih.gov This is often confirmed experimentally using methods like phase-solubility studies, Job's plot (continuous variation method), and various spectroscopic techniques. ekb.egtandfonline.comfrontiersin.org

Phase-solubility diagrams are a common tool for determining stoichiometry. An AL-type profile, where the solubility of the guest increases linearly with the concentration of SBE-β-CD, is indicative of a 1:1 complex. emanresearch.orgekb.egmdpi.com For instance, studies with molecules like Febuxostat, Isoliquiritigenin (B1662430), Curcumin, and Docetaxel have all demonstrated the formation of 1:1 complexes with SBE-β-CD. ekb.egtandfonline.comfrontiersin.orgmdpi.com

While less common, higher-order complexes, such as 1:2 (host:guest) or 2:1 (host:guest), can also form. A 2:1 stoichiometry might occur if a guest molecule is particularly long and can be accommodated by the cavities of two interacting cyclodextrin (B1172386) molecules. Conversely, a 1:2 complex could form if the SBE-β-CD cavity is large enough to host two smaller guest molecules. The specific ratio is highly dependent on the relative sizes, shapes, and binding sites of both the host and guest molecules. nih.gov

Table 1: Stoichiometry of SBE-β-CD Complexes with Various Guest Molecules

| Guest Molecule | Method of Determination | Stoichiometry (SBE-β-CD:Guest) |

|---|---|---|

| Febuxostat | Phase Solubility | 1:1 ekb.eg |

| Curcumin | Job's Plot, Phase Solubility | 1:1 tandfonline.com |

| Isoliquiritigenin | Phase Solubility | 1:1 frontiersin.org |

| Docetaxel | Phase Solubility | 1:1 mdpi.com |

| Reserpine | Chemiluminescence | 1:1 nih.gov |

| Genistein | Phase Solubility, Job's Plot | 1:1 researchgate.net |

| Daidzein | Phase Solubility, Job's Plot | 1:1 researchgate.net |

Binding Constants and Association Thermodynamics (ΔH, ΔS, ΔG)

The stability of an SBE-β-CD inclusion complex is quantified by its binding constant (also known as the stability or association constant, Ka or Kc). This constant reflects the equilibrium between the free host and guest molecules and the formed complex. A higher Ka value indicates a stronger interaction and a more stable complex. For pharmaceutical applications, Ka values typically in the range of 200 to 5000 M-1 are considered suitable for improving the solubility and stability of poorly soluble drugs. ekb.eg

The formation of the complex is governed by fundamental thermodynamic principles, described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship is given by the equation:

ΔG = ΔH - TΔS

ΔG (Gibbs Free Energy): A negative ΔG value indicates that the complexation process is spontaneous.

ΔH (Enthalpy Change): This represents the change in heat content. A negative ΔH (exothermic) suggests that the formation of bonds (like van der Waals forces and hydrogen bonds) within the complex releases energy. A positive ΔH (endothermic) indicates that energy is consumed, often to break existing interactions, such as releasing the high-energy water from the cavity.

For many SBE-β-CD complexes with neutral molecules, the process is often entropy-driven, characterized by a large positive ΔS and a small, often less favorable (less negative or even positive), ΔH. researchgate.netnih.gov This highlights the critical role of the hydrophobic effect and the release of cavity-bound water.

Table 2: Thermodynamic Parameters for SBE-β-CD Complexation

| Guest Molecule | Binding Constant (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|

| Febuxostat | 1612.9 M⁻¹ ekb.eg | - | - | - |

| Isoliquiritigenin | 3864 M⁻¹ frontiersin.org | - | - | - |

| Diclofenac Sodium | 5009.57 M⁻¹ emanresearch.org | - | - | - |

Note: Comprehensive thermodynamic data (ΔH, ΔS, ΔG) is determined experimentally (e.g., by isothermal titration calorimetry or van't Hoff plots) and is not available for all complexes in the cited literature. The binding constant alone is a strong indicator of complex stability.

Non-Covalent Interaction Forces within the Inclusion Cavity

The stability of the SBE-β-CD inclusion complex is maintained by a combination of several weak, non-covalent interactions between the host and the guest molecule. nih.gov These forces collectively create a stable environment for the guest within the cyclodextrin cavity.

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in adjacent, non-bonded atoms. They are a significant stabilizing force when the guest molecule fits snugly within the SBE-β-CD cavity, maximizing the contact surface area.

Hydrogen Bonding: Hydrogen bonds can form between hydrogen bond donor/acceptor groups on the guest molecule and the hydroxyl groups at the rims of the SBE-β-CD cavity or the ether oxygens within the cavity. nih.govnih.gov The sulfobutyl ether groups themselves can also participate in these interactions.

Electrostatic Interactions: SBE-β-CD is an anionic host due to the negatively charged sulfonate groups on its side chains. This allows for favorable electrostatic interactions with positively charged (cationic) guest molecules, which can significantly increase the binding affinity. rsc.orgresearchgate.net Conversely, electrostatic repulsion can occur with anionic guests, potentially weakening the complex.

Hydrophobic Interactions: This is not a force in itself but rather an effect. As described earlier, it is the tendency of non-polar molecules (or non-polar parts of molecules) to aggregate in an aqueous solution to exclude water molecules. The encapsulation of a hydrophobic guest within the SBE-β-CD cavity is a classic example of this effect and is a primary driver of complex formation. nih.gov

Influence of Degree of Substitution and Ionic Environment on Complexation Affinity

SBE-β-CD is not a single chemical entity but a mixture of β-cyclodextrin molecules with a varying number of sulfobutyl ether groups, known as the degree of substitution (DS). The average DS for commercial SBE-β-CD (such as Captisol®) is typically between 6.2 and 6.9. nih.govlcms.cz This DS can significantly influence the complexation affinity.

Degree of Substitution (DS): The effect of DS on binding is complex and guest-dependent. researchgate.net For cationic guests, increasing the DS (and thus the number of negative charges) generally increases binding affinity due to enhanced electrostatic attraction. rsc.org For neutral molecules, however, no uniform trend exists. nih.gov Increasing the DS makes the complexation more entropy-favored, but this is often compensated by a less favorable (less exothermic) enthalpy of interaction. researchgate.netnih.gov The sulfobutyl ether groups can also cause structural deformation of the cyclodextrin ring, which may alter the cavity size and its ability to accommodate certain guests. nih.gov

Ionic Environment: The pH and ionic strength of the solution can modulate the binding affinity. For guest molecules with ionizable groups, pH changes that alter their charge state will affect the electrostatic interactions with the anionic SBE-β-CD. researchgate.net For example, a basic drug will become more protonated (cationic) at lower pH, potentially increasing its attraction to the negatively charged host. researchgate.net Increasing the ionic strength of the solution by adding salts can sometimes shield the electrostatic interactions, which may reduce the binding affinity, particularly for charged guests. rsc.org

Role of Water Molecules in Host-Guest Recognition

Water molecules play a crucial and active role in the formation of SBE-β-CD inclusion complexes. The hydrophobic cavity of the cyclodextrin is not empty in an aqueous solution; it is filled with several so-called "high-energy" or "strongly bonded" water (SBW) molecules. nih.gov These water molecules are in an energetically unfavorable state because their geometry is constrained by the cavity, preventing them from forming an optimal hydrogen-bonding network with bulk water. semanticscholar.orgnih.gov

The release of these ordered, high-energy water molecules from the cavity into the bulk solvent is a thermodynamically favorable process. nih.gov This event leads to a significant positive change in entropy (ΔS), which is a major driving force for the inclusion of a guest molecule. researchgate.netnih.gov The guest molecule essentially competes with these water molecules for a position within the cavity. nih.gov The net energy gain from displacing the water and establishing new non-covalent interactions between the host and guest determines the spontaneity and stability of the final complex. The number of water molecules inside the cavity and their influence on complexation can also be affected by the degree of substitution of the SBE-β-CD. nih.gov

Kinetic Aspects of Complex Formation and Dissociation

The formation and dissociation of cyclodextrin inclusion complexes are typically very rapid, reversible processes. nih.gov The system usually reaches equilibrium almost instantaneously upon mixing the host and guest molecules in solution. The rates of these processes are described by the association rate constant (ka) and the dissociation rate constant (kd).

Association (ka): The rate at which the host and guest molecules come together to form the complex.

Dissociation (kd): The rate at which the complex breaks apart into its individual components.

The ratio of these two constants defines the equilibrium binding constant (Ka = ka / kd). nih.gov Although the equilibrium is heavily studied, specific kinetic data for SBE-β-CD complexes are less commonly reported in the literature than thermodynamic data. However, techniques like ultrasonic relaxation spectroscopy can be used to determine these rate constants. mdpi.com The rapid kinetics are a key feature of cyclodextrin complexes, allowing for the fast release of a guest molecule upon dilution or in response to a competing guest, which is a critical aspect for many of its applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) |

| β-Cyclodextrin |

| Febuxostat |

| Curcumin |

| Isoliquiritigenin |

| Docetaxel |

| Reserpine |

| Genistein |

| Daidzein |

| Diclofenac Sodium |

Interactions of Sulfobutylether β Cyclodextrin with Diverse Guest Molecules

Modulation of Guest Molecule Physicochemical Behavior via Complexation

The formation of an inclusion complex with SBE-β-CD can profoundly influence the fundamental properties of a guest molecule. By encapsulating part or all of the guest within its cavity, SBE-β-CD effectively alters the molecule's immediate environment, leading to significant changes in its solubility, dissolution rate, and chemical stability.

Enhancement of Aqueous Solubility and Dissolution Kinetics

A primary application of SBE-β-CD is to increase the aqueous solubility of poorly soluble compounds. The hydrophobic interior of the cyclodextrin (B1172386) cavity provides a favorable environment for lipophilic guest molecules, effectively shielding them from the aqueous bulk solution. smolecule.com This encapsulation, coupled with the hydrophilic exterior of the SBE-β-CD, results in a water-soluble complex.

Phase solubility studies consistently demonstrate a linear increase in guest molecule solubility with increasing SBE-β-CD concentration, characteristic of AL-type behavior, which typically indicates the formation of a 1:1 inclusion complex. mdpi.comnih.gov For instance, the aqueous solubility of carbamazepine (B1668303) saw a 35-fold increase in the presence of SBE-β-CD. nih.gov Similarly, the solubility of isoliquiritigenin (B1662430) increased from 13.6 μM to 4.05 mM upon complexation. frontiersin.org

The enhancement of solubility directly translates to improved dissolution kinetics. The spray-dried inclusion complex of carbamazepine with SBE-β-CD achieved 100% drug release in just 15 minutes, whereas the pure drug required nearly 3 hours. nih.gov This rapid dissolution is attributed to the formation of water-soluble complexes and the potential for amorphization of the guest molecule. ijpsonline.com

Table 1: Examples of Solubility Enhancement by SBE-β-CD To view the data, click on the corresponding cell.

| Guest Molecule | Solubility Enhancement | Reference |

|---|---|---|

| Nimodipine (B1678889) | 22-fold increase | nih.govresearchgate.net |

| Carbamazepine | 35-fold increase | nih.gov |

| Isoliquiritigenin | ~298-fold increase | frontiersin.org |

| Docetaxel | Significant increase | sci-hub.se |

| Febuxostat | 5 to 6-fold increase | ekb.eg |

Improvement of Guest Molecule Chemical Stability (e.g., Hydrolysis, Photodegradation)

By encapsulating a labile guest molecule, SBE-β-CD can act as a molecular shield, protecting it from degradative forces such as hydrolysis and photodegradation. rjpdft.comijpsonline.com This protective effect enhances the chemical stability and shelf-life of the guest compound. nih.gov

For example, the complexation of thalidomide (B1683933) with SBE-β-CD resulted in greater stability in alkaline conditions. ijpsonline.comijpsonline.com Similarly, SBE-β-CD has been reported to provide better stability against hydrolysis for melphalan (B128) and carmustine (B1668450) compared to hydroxypropyl-β-cyclodextrin (HP-β-CD). ijpsonline.com The stability of resveratrol (B1683913) was significantly improved after complexation with SBE-β-CD, with a 27-fold increase in drug levels remaining after 8 days at a physiological pH of 7.4. nih.gov This complex also demonstrated protection against drug hydrolysis in both rat and human plasma. nih.gov

In the case of isoliquiritigenin, complexation with SBE-β-CD enhanced its stability in solutions at both pH 1.5 and pH 7.6. frontiersin.org The mechanism behind this stabilization involves the inclusion of the susceptible parts of the guest molecule within the cyclodextrin cavity, thereby limiting their exposure to degradants like water or light. ijpsonline.com

Table 2: Examples of Stability Enhancement by SBE-β-CD To view the data, click on the corresponding cell.

| Guest Molecule | Type of Stability | Finding | Reference |

|---|---|---|---|

| Thalidomide | Alkaline Stability | Increased stability in alkaline conditions | ijpsonline.comijpsonline.com |

| Melphalan & Carmustine | Hydrolytic Stability | Better stability against hydrolysis vs. HP-β-CD | ijpsonline.com |

| Resveratrol | Hydrolytic Stability | 27-fold increase in remaining drug after 8 days | nih.gov |

| Isoliquiritigenin | pH Stability | Enhanced stability at both acidic and neutral pH | frontiersin.org |

Prevention of Guest Molecule Crystallization and Amorphization Induction

Complexation with SBE-β-CD can prevent the crystallization of guest molecules from solution and can induce an amorphous state in solid formulations. ijpsonline.com When a guest molecule is encapsulated within the cyclodextrin cavity, its ability to self-assemble into a crystalline lattice is sterically hindered.

Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to confirm this change in the physical state. For instance, XRD analysis of an isoliquiritigenin-SBE-β-CD complex showed the absence of the characteristic crystalline peaks of the guest molecule, indicating its conversion to an amorphous state. frontiersin.org Similarly, DSC results for nimodipine complexes prepared by a kneading method showed the formation of true inclusion complexes, with the disappearance of the drug's melting endotherm. nih.govresearchgate.net This transition from a crystalline to an amorphous state is a key factor in the enhanced dissolution rates observed for these complexes. ijpsonline.comfrontiersin.org

Impact on Membrane Permeability and Transport Mechanisms

The effect of SBE-β-CD on the membrane permeability of a guest molecule is complex and depends on a delicate balance between increased solubility and the potential for the complex itself to permeate the membrane. Generally, cyclodextrins and their complexes are too large and hydrophilic to passively diffuse across lipophilic biological membranes. Therefore, only the free, unbound guest molecule is available for permeation.

An increase in SBE-β-CD concentration, while increasing the total solubility of a drug, can decrease the concentration of free drug available for transport across a membrane, thereby reducing the apparent permeability coefficient. mdpi.comnih.gov This was observed in a study with ranitidine, where increasing concentrations of SBE-β-CD led to a decrease in its apparent permeability coefficient in Caco-2 cells. mdpi.comnih.gov A similar dramatic decrease in permeability coefficients with increasing SBE-β-CD concentration was noted for nortriptyline (B1679971) hydrochloride. nih.gov

Fine-Tuning of Guest Molecule pKa Values and Ionization States

The formation of an inclusion complex with SBE-β-CD can alter the microenvironment around an ionizable guest molecule, leading to a shift in its apparent acid dissociation constant (pKa). This phenomenon occurs because the hydrophobic cyclodextrin cavity is a less polar environment than the bulk aqueous solution.

The direction and magnitude of the pKa shift depend on whether the neutral or ionized form of the guest molecule preferentially binds with the cyclodextrin. For the dye Coumarin 7, complexation with SBE-β-CD resulted in an upward pKa shift of 0.4 units. semanticscholar.org This suggests that the protonated (cationic) form of the dye interacts more strongly with the anionic SBE-β-CD, likely due to favorable electrostatic interactions, thus stabilizing the protonated state and making it a weaker acid (higher pKa). semanticscholar.org

The ability to modulate the pKa of a guest molecule is significant as the ionization state affects its solubility, membrane permeability, and receptor binding. The pKa of the sulfobutyl ether groups on SBE-β-CD is very low, meaning they are negatively charged at physiologically relevant pH values, which can lead to strong electrostatic interactions with cationic guest molecules. cloudfront.net

Chiral Selectivity and Enantioseparation Principles

Enantiomers, which are non-superimposable mirror images of each other, have nearly identical physicochemical properties but can exhibit different biological activities. cas.cz SBE-β-CD, being composed of chiral glucose units, possesses a chiral cavity and can therefore interact differently with the enantiomers of a guest molecule. mdpi.com This differential interaction forms the basis of its use as a chiral selector in separation techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). cas.czresearchgate.net

The mechanism of chiral recognition involves the formation of diastereomeric inclusion complexes with different stability constants. The enantiomer that fits better within the chiral cavity and/or has more favorable interactions with the sulfobutyl ether groups will form a more stable complex. These differences in complex stability and/or electrophoretic mobility of the complexes allow for their separation. mdpi.com

Spectroscopic Property Modulation (e.g., Fluorescence Enhancement Mechanisms)

The formation of inclusion complexes between Sulfobutylether-β-Cyclodextrin (SBE-β-CD) and various guest molecules frequently leads to significant alterations in the spectroscopic properties of the guest. This phenomenon is particularly pronounced in luminescence spectroscopy, where the encapsulation of a fluorophore within the cyclodextrin cavity can dramatically enhance its fluorescence intensity. The mechanisms underlying this modulation are multifaceted, primarily revolving around the unique microenvironment provided by the SBE-β-CD cavity and its specific interactions with the guest. spectroscopyonline.comfrontiersin.orgacs.org

The primary mechanisms for fluorescence enhancement include:

Modification of the Microenvironment: The interior of the SBE-β-CD cavity is relatively hydrophobic compared to the bulk aqueous solution. When a guest molecule enters this lipophilic nanocavity, it is shielded from the polar water molecules. spectroscopyonline.com This transition to a less polar environment can lead to a significant enhancement of fluorescence signals. spectroscopyonline.comacs.org

Restriction of Intramolecular Motion: Many fluorescent molecules lose excitation energy through non-radiative pathways, such as intramolecular rotation or vibration. acs.orgcyclodextrinnews.com The confinement of a guest molecule within the snug fit of the cyclodextrin cavity hinders these rotational and vibrational freedoms. frontiersin.orgacs.org This reduction in non-radiative decay processes results in a greater proportion of molecules returning to the ground state via fluorescence, thereby increasing the quantum yield. frontiersin.orgcyclodextrinnews.com For instance, the twisted intramolecular charge transfer (TICT) behavior of certain dyes can be strictly hindered, leading to enhanced fluorescence. frontiersin.org

Prevention of Aggregation-Induced Quenching: Some fluorophores, such as Indocyanine Green (ICG), tend to form non-fluorescent aggregates in aqueous solutions, a process known as autoquenching. SBE-β-CD can encapsulate individual guest molecules, preventing this aggregation and thus mitigating the associated fluorescence quenching. nih.gov

Electrostatic Interactions: SBE-β-CD is an anionic cyclodextrin derivative due to its sulfonate groups. frontiersin.org These negatively charged groups can engage in strong electrostatic interactions with cationic guest molecules. This attraction can lead to stronger binding and more effective encapsulation, which in turn significantly enhances the guest's fluorescence properties. frontiersin.org

Research has demonstrated these effects across a range of guest molecules, with spectroscopic data confirming the formation of inclusion complexes and the resulting modulation of photophysical properties.

Table 1: Research Findings on Spectroscopic Modulation of Guest Molecules by SBE-β-CD

| Guest Molecule | Spectroscopic Observation | Proposed Mechanism(s) | Reference(s) |

|---|---|---|---|

| L-Amlodipine | Fluorescence enhancement; blue shift in absorption and emission spectra. | Change in microenvironment from aqueous hydrophilic to lipophilic SBE-β-CD cavity. | spectroscopyonline.com |

| Coumarin 7 | Significant enhancement in fluorescence intensity and lifetime. | Hindrance of non-radiative processes (TICT); strong electrostatic interaction between the cationic form of the dye and anionic SBE-β-CD. | frontiersin.org |

| Indocyanine Green (ICG) | Sustained fluorescence increase and stabilization. | Reduction of aggregation-dependent fluorescence autoquenching. | nih.gov |

| Trihexyphenidyl (Thp) | Significant increase in fluorescence intensity. | Inclusion of the phenyl groups into the SBE-β-CD cavity. | d-nb.info |

| Mitragynine (MTR) | Slight red shift of the absorption spectrum. | Entrapment of the indole (B1671886) ring within the cyclodextrin cavity. | mdpi.com |

| Reserpine (RSP) | Inhibition of luminol/SBE-β-CD chemiluminescence. | Host-guest interaction where RSP targets the larger cavity of SBE-β-CD. | nih.gov |

Detailed studies provide quantitative data on these interactions. For example, the complexation of L-Amlodipine with SBE-β-CD not only enhances its fluorescence but also causes a noticeable shift in its spectral peaks. spectroscopyonline.com Similarly, the binding affinity can be quantified and varies depending on the guest molecule and environmental conditions like pH. frontiersin.org

Table 2: Quantitative Data on SBE-β-CD Interaction and Spectroscopic Changes

| Guest Molecule | Parameter | Value | Conditions / Notes | Reference(s) |

|---|---|---|---|---|

| L-Amlodipine | Absorption Shift (λabs) | 366 nm → 360 nm | Blue shift upon complexation. | spectroscopyonline.com |

| Fluorescence Shift (λem) | 455 nm → 442 nm | Blue shift upon complexation. | spectroscopyonline.com | |

| Optimal pH | 3.0 | For maximum fluorescence intensity. | spectroscopyonline.com | |

| Indocyanine Green (ICG) | Fluorescence Enhancement | >20.0-fold | In PBS solution compared to ICG alone. | nih.gov |

| Trihexyphenidyl (Thp) | Formation Constant (Kc) | 2300 L/mol | Determined by fluorometry. | d-nb.info |

| Reserpine (RSP) | Binding Constant (KCD-R) | 7.4 × 106 M-1 | Determined by chemiluminescence assay. | nih.gov |

| Coumarin 7 | Binding Affinity | ~3x stronger | For monocationic form (pH 3) vs. neutral form (pH 7). | frontiersin.org |

These findings underscore the capability of SBE-β-CD to act as a powerful modulator of the spectroscopic properties of guest molecules, an effect that is harnessed in various analytical and biomedical applications. frontiersin.orgcyclodextrinnews.com

Computational and Theoretical Investigations of Sulfobutylether β Cyclodextrin Systems

Molecular Modeling Approaches (e.g., Molecular Dynamics, DFT, Semi-empirical Methods)

A variety of molecular modeling techniques are employed to study SBE-β-CD and its inclusion complexes. These methods operate at different levels of theory and computational cost, each offering unique advantages for understanding the system's properties.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of SBE-β-CD and its complexes over time. nih.gov MD simulations have been used to investigate the inclusion process of guest molecules, such as the polycyclic aromatic hydrocarbon anthracene, into the SBE-β-CD cavity. frontiersin.org These simulations reveal how the flexible sulfobutyl ether groups influence the conformation of the cyclodextrin (B1172386) and interact with the guest molecule. frontiersin.orgnih.gov For instance, simulations have shown that the sulfobutyl groups can extend along the cavity axis, effectively enlarging the hydrophobic volume and facilitating tighter binding with guest molecules. frontiersin.orgnih.gov MD simulations also provide a comprehensive understanding of water dynamics within the SBE-β-CD cavity, revealing that the slow dynamics of confined water are primarily due to steric confinement rather than enhanced hydrogen bonding. acs.org This expulsion of energetically frustrated water upon guest entry is a key driving force for complexation. acs.org

Density Functional Theory (DFT) offers a higher level of quantum mechanical accuracy for investigating the electronic structure and energetics of these systems. tandfonline.com DFT calculations are frequently used to determine the most stable geometries of host-guest complexes and to calculate binding energies. tandfonline.comtandfonline.com For example, DFT has been used to study the inclusion of Fluorometholone (FLU) within SBE-β-CD, revealing that van der Waals interactions and hydrogen bonds play significant roles in stabilizing the complex. tandfonline.comtandfonline.com These calculations can compare the complexing ability of modified cyclodextrins like SBE-β-CD to the parent β-CD, quantifying the enhancement in binding affinity due to the sulfobutyl ether substituents. tandfonline.com

Semi-empirical methods provide a computationally less expensive alternative to DFT, allowing for the screening of larger numbers of guest molecules or longer simulation times. While not explicitly detailed in the provided search results for SBE-β-CD, these methods are a common tool in computational chemistry for initial docking studies and geometry optimizations before refinement with more accurate methods like DFT or MD. nih.gov

Machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models are increasingly being used to predict the complexation behavior of SBE-β-CD. researchgate.netnih.govnih.gov These data-driven approaches use experimentally determined complexation constants for a diverse set of guest molecules to build predictive models. researchgate.netnih.gov By using molecular descriptors as inputs, methods like Random Forest and Cubist can successfully predict the binding free energies for new guest molecules, helping to prioritize experimental work. researchgate.netnih.gov

Simulation of Host-Guest Interactions and Inclusion Orientations

Computational simulations provide granular detail on how guest molecules interact with the SBE-β-CD host and their preferred orientation within the cavity.

MD simulations have shown that for a guest like anthracene, the sulfobutyl groups of SBE-β-CD enlarge the hydrophobic cavity, leading to a tight combination with the guest. frontiersin.org The simulations can track the center of mass distance between the host and guest to confirm stable inclusion within the cavity. frontiersin.org Studies on the inclusion of Oxyresveratrol (OXY) with SBE-β-CD using molecular docking and MD simulations identified two primary binding orientations, with the guest's A-form or B-form ring system entering the cavity. pharmaexcipients.com The simulations indicated that the OXY/SBE-β-CD complex had the maximum number of atomic contacts and the lowest solvent-exposed area, suggesting a highly favorable interaction. pharmaexcipients.com

In the case of Fluorometholone, DFT calculations determined that the most stable complex is formed when the D-ring of the molecule is encapsulated within the SBE-β-CD cavity. tandfonline.com The stability of this orientation is attributed to a combination of hydrogen bonds and van der Waals interactions. tandfonline.comtandfonline.com The sulfobutyl ether groups are not merely passive structural elements; they actively participate in the interaction. MD simulations have shown that these substituent groups can extend along the cavity axis to interact directly with the guest molecule. nih.gov This dynamic behavior contrasts with simpler cyclodextrins and is key to the enhanced binding capabilities of SBE-β-CD. nih.gov

The nature of the forces driving complexation has been elucidated through these simulations. For most complexes, van der Waals forces and hydrophobic interactions are the primary drivers for inclusion, with hydrogen bonds often providing additional stability, particularly for guest molecules with suitable functional groups. tandfonline.comtandfonline.com

Prediction of Complexation Stability and Thermodynamic Parameters

A central goal of computational studies is to predict the stability of the inclusion complexes, often expressed through binding constants (K) or Gibbs free energy of binding (ΔG°), and other thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°). nih.gov

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used in conjunction with MD simulations to calculate binding free energies. For the Fluorometholone complex, the MM-PBSA approach confirmed a higher binding affinity for SBE-β-CD compared to native β-CD. tandfonline.com Similarly, the MM/GBSA method showed the highest binding affinity for the Oxyresveratrol/SBE-β-CD complex compared to other β-cyclodextrin derivatives. pharmaexcipients.com

These computational predictions often align well with experimental data. For instance, the calculated stability constants for Oxyresveratrol with various cyclodextrins followed the same trend as experimentally determined values, with SBE-β-CD forming the most stable complex. pharmaexcipients.com Machine learning models have also proven successful in predicting complexation free energies with low root mean square errors, demonstrating their utility for rapid screening. researchgate.netnih.gov

The table below presents a selection of computationally and experimentally determined stability and thermodynamic parameters for SBE-β-CD complexes with various guest molecules.

| Guest Molecule | Method | Predicted Parameter | Value | Reference |

| Fluorometholone | DFT | Complexation Energy | -89.677 kJ/mol | tandfonline.com |

| Oxyresveratrol | In silico/MMGBSA | Stability Constant (K) | 2060 M⁻¹ | pharmaexcipients.com |

| Progesterone (B1679170) | Experimental | 1:1 Binding Constant (K₁:₁) | 16,000 M⁻¹ | nih.gov |

| Testosterone | Experimental | 1:1 Binding Constant (K₁:₁) | 3,100 M⁻¹ | nih.gov |

| Prednisolone | Experimental | 1:1 Binding Constant (K₁:₁) | 4,200 M⁻¹ | nih.gov |

| Anthracene | MD Simulation | Binding Analysis | Tightly included inside cavity | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

It is important to note that while Gibbs free energy (ΔG°) can often be predicted with good accuracy, predicting enthalpy (ΔH°) and entropy (TΔS°) changes is significantly more challenging. nih.gov These parameters are more sensitive to the fine details of the complex's structure and the experimental conditions. nih.gov

Computational Design and Optimization of Sulfobutylether-β-Cyclodextrin Derivatives

Computational methods are not only for analysis but also for the rational design of new SBE-β-CD derivatives with tailored properties. By modifying factors such as the degree of substitution (DS) or the length of the alkyl chain, researchers can computationally screen for derivatives with optimized binding affinity, solubility, or selectivity for specific guest molecules.

Studies have shown that the functional performance of SBE-β-CDs is influenced by the DS. researchgate.netcyclolab.hu The bulky sulfobutyl ether groups can create steric hindrance, but the negative charge at the end of the substituent chains can also create attractive electrostatic interactions with oppositely charged guest molecules. cyclolab.hu Computational models can help untangle these competing effects to predict an optimal DS for a given application. For example, while a higher DS generally leads to poorer binding for neutral molecules like progesterone, it can enhance interactions with cationic drugs. nih.govcyclolab.hu

Machine learning models, once trained on a sufficiently large and diverse dataset, can be particularly powerful for this purpose. researchgate.net These models can predict the complexation free energies for hypothetical SBE-β-CD derivatives with novel substitution patterns, allowing for the in silico screening of many potential structures before committing to synthetic efforts. researchgate.netnih.gov This computational-led design process can significantly accelerate the development of next-generation cyclodextrin derivatives for specific applications in pharmaceuticals, analytics, or environmental technologies. cyclolab.huresearchgate.net

Theoretical Basis for Structure-Function Relationships

Theoretical investigations provide the fundamental understanding that connects the chemical structure of SBE-β-CD to its functional properties, such as enhanced solubility and complexation capabilities. nih.gov

The primary structural feature of SBE-β-CD is the covalent attachment of sulfobutyl ether groups to the hydroxyls of the parent β-cyclodextrin. researchgate.net This modification has two major functional consequences. First, the presence of the ionic sulfonate groups dramatically increases the aqueous solubility of the cyclodextrin, from 1.85 g/100 mL for β-CD to over 70 g/100 mL for SBE-β-CD at room temperature. nih.gov This overcomes a major limitation of the natural cyclodextrin.

Second, the sulfobutyl chains modify the size and character of the hydrophobic cavity. Computational studies have revealed that these flexible chains can extend the hydrophobic pocket, creating a larger volume for accommodating guest molecules compared to the parent β-CD. frontiersin.orgnih.gov This structural change often leads to improved binding capacity. researchgate.net Furthermore, the polyanionic nature of SBE-β-CD allows for strong electrostatic interactions with cationic guest molecules, adding another dimension to its binding capabilities beyond simple hydrophobic inclusion. researchgate.netnih.gov The interplay between the cavity dimensions, steric effects from the bulky substituents, and electrostatic forces forms the theoretical basis for the selective binding observed with different guest molecules. researchgate.netcyclolab.hu

Applications of Sulfobutylether β Cyclodextrin in Advanced Material Science and Formulation Principles

Incorporation into Nanoparticulate and Supramolecular Assemblies

The ability of SBE-β-CD to form inclusion complexes and its inherent physicochemical properties have led to its extensive use in the development of sophisticated nanoparticulate and supramolecular systems for targeted and controlled delivery.

Cyclodextrin-Based Nanoparticles and Nanoassemblies

SBE-β-CD is instrumental in the formation of nanoparticles and nanoassemblies, which offer advantages such as enhanced solubility of poorly soluble compounds and the potential for targeted therapy. nih.govcyclodextrinnews.com These nanosystems can be formed through various interactions, including host-guest interactions, covalent bonding, and other non-covalent forces. oup.com

For instance, nanoparticles composed of chitosan (B1678972) and SBE-β-CD have been developed using an ionotropic gelation technique. mdpi.comnih.gov The interaction between the positively charged chitosan and the negatively charged SBE-β-CD results in the formation of nanoparticles with diameters ranging from 200 to nearly 1,000 nm. nih.gov These nanoparticles have been shown to successfully encapsulate lipophilic drugs like hydrocortisone. nih.gov In another application, nanoassemblies of SBE-β-CD with photosensitizers like 5,10,15,20-tetrakis(N-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) have been created for antimicrobial photodynamic therapy. mdpi.comnih.gov These spherical nanoassemblies, with a size of about 360 nm, demonstrated efficient drug entrapment and sustained release properties. nih.gov

The incorporation of SBE-β-CD into these nanostructures not only improves the solubility and stability of the active molecules but can also enhance their therapeutic efficacy. researchgate.netmdpi.com

Hydrogels and Nanosponges as Carriers

SBE-β-CD has been successfully integrated into hydrogels and nanosponges, creating advanced drug delivery platforms. cyclodextrinnews.com These three-dimensional, cross-linked networks can hold large amounts of water while maintaining their structure, making them ideal for a variety of biomedical applications.